molecular formula C8H17NO B1647619 3-(2-Methoxyethyl)piperidine CAS No. 946715-83-9

3-(2-Methoxyethyl)piperidine

Cat. No.: B1647619
CAS No.: 946715-83-9
M. Wt: 143.23 g/mol
InChI Key: QCNAVBVNYPZZAN-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)piperidine is a piperidine derivative with a methoxyethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C8H17NO, and it is recognized for its versatile applications in pharmaceutical and organic synthesis.

Properties

IUPAC Name

3-(2-methoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNAVBVNYPZZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-83-9
Record name 3-(2-methoxyethyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)piperidine typically involves the reaction of piperidine with 2-methoxyethanol. One common method is to react piperidine with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-(2-Methoxyethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

  • Synonyms: 2-(2-Methoxyethyl)piperidine, 3-Methoxypiperidine hydrochloride (CAS 688809-94-1) .
  • Melting Point : 108–112°C (hydrochloride salt) .
  • Boiling Point : 189.9°C at 760 mmHg (free base) .
  • Density : 0.879 g/cm³ .
  • Molecular Weight : 143.23 g/mol (free base).

The compound is synthesized via methods such as Mitsunobu reactions or alkylation of piperidine precursors, as seen in related piperidine derivatives .

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues and Substituent Variations

The table below compares 3-(2-Methoxyethyl)piperidine with structurally related compounds:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
This compound 946715-83-9 2-Methoxyethyl at 3-position C8H17NO 143.23 Pharmaceutical intermediate
3-(3-Methoxypropyl)piperidine 868067-67-8 3-Methoxypropyl at 3-position C9H19NO 157.25 Organic synthesis
3-[2-(2-Methoxyethoxy)ethyl]piperidine 1220024-83-8 2-(2-Methoxyethoxy)ethyl C10H21NO2 187.28 Not specified (research compound)
3-[(2-Ethoxyethoxy)methyl]piperidine 868067-33-8 Ethoxyethoxymethyl at 3-position C10H21NO2 187.28 Pharmaceutical intermediates

Key Observations :

  • Chain Length and Polarity : Increasing the substituent chain length (e.g., methoxypropyl vs. methoxyethyl) increases molecular weight and hydrophobicity (logP ~0.6 for methoxyethoxyethyl derivatives) .

Biological Activity

3-(2-Methoxyethyl)piperidine, also known as this compound hydrochloride, is a compound with significant biological activities that warrant detailed examination. This compound belongs to the piperidine class and is characterized by its unique substitution pattern, which influences its pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈ClNO
  • Molecular Weight : Approximately 179.69 g/mol
  • Appearance : White crystalline solid, soluble in water

The structure of this compound features a piperidine ring with a methoxyethyl group at the 3-position. This configuration is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 2-methoxyethyl chloride in the presence of a catalyst, followed by conversion to its hydrochloride salt using hydrochloric acid. This method ensures high purity and yield of the compound.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition :
    • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies show that this compound can inhibit these enzymes, which are critical in the nervous system. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • Ion Channel Modulation :
    • The compound has been investigated for its ability to modulate ion channel activity, impacting cellular processes essential for nervous system function.
  • Antimicrobial Properties :
    • Similar piperidine derivatives have demonstrated antimicrobial activity against various pathogens, including Candida auris, suggesting potential applications in treating fungal infections .
  • Cell Cycle and Apoptosis Induction :
    • Research on related piperidine derivatives has shown their ability to induce apoptotic cell death and cell cycle arrest in fungal pathogens, highlighting a potential therapeutic mechanism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase; potential for Alzheimer's treatment
Ion Channel ModulationModulates ion channel activity affecting cellular processes
Antimicrobial ActivityExhibits antifungal properties against Candida auris
Induction of ApoptosisInduces cell cycle arrest and apoptosis in fungal cells

Case Study: Antifungal Activity Against Candida auris

A study synthesized piperidine-based derivatives and tested their antifungal efficacy against Candida auris. The results indicated that several derivatives exhibited significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These compounds disrupted the plasma membrane integrity of C. auris, leading to cell death through apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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